

# Application Note: Quantitative Analysis of 6-Iododiosmin using a Validated HPLC-UV Method

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## Compound of Interest

Compound Name: 6-Iododiosmin

Cat. No.: B601674

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## Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of **6-Iododiosmin**. **6-Iododiosmin**, a derivative of the naturally occurring flavonoid glycoside diosmin, is significant as a potential impurity or a synthetic intermediate in pharmaceutical preparations.[1][2] The method presented here is adapted from established protocols for diosmin and is suitable for the routine analysis of **6-Iododiosmin** in bulk drug substances and formulated products. This document provides a comprehensive protocol, including system suitability, sample preparation, and data analysis, to ensure reliable and reproducible results.

## Introduction

**6-Iododiosmin** (Molecular Formula: C<sub>28</sub>H<sub>31</sub>O<sub>15</sub>, Molecular Weight: 734.44 g/mol ) is a key related substance of diosmin.[1][3][4] Accurate and precise quantification of **6-Iododiosmin** is critical for quality control in the pharmaceutical industry to ensure the purity and safety of drug products containing diosmin. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoids due to its sensitivity, specificity, and reproducibility.[5][6][7][8] This application note provides a detailed, step-by-step protocol for an HPLC-UV method specifically tailored for the analysis of **6-Iododiosmin**.

## Experimental

### Instrumentation and Materials

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is recommended for optimal separation. A C8 column can also be suitable.[\[9\]](#)  
[\[10\]](#)
- Software: Chromatography data acquisition and processing software.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A.
- Solvents and Reagents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).
- Reference Standard: **6-Iododiosmin** (purity  $\geq$  95%).[\[11\]](#)
- Sample: **6-Iododiosmin** raw material or finished product.

### Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m
Mobile Phase	Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Gradient Program	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	10 $\mu$ L
Detection Wavelength	Determined by UV scan (start with 280 nm)

Table 1: Gradient Elution Program

Time (minutes)	% Acetonitrile	% 0.1% Formic Acid in Water
0	30	70
20	70	30
22	100	0
30	100	0
32	30	70
40	30	70

## Protocols

### Preparation of Solutions

Mobile Phase Preparation (0.1% Formic Acid in Water):

- Add 1.0 mL of formic acid to a 1000 mL volumetric flask.
- Add approximately 500 mL of HPLC grade water and mix.

- Bring the volume to 1000 mL with HPLC grade water and mix thoroughly.
- Filter the solution through a 0.45  $\mu$ m membrane filter and degas before use.

#### Standard Stock Solution Preparation (100 $\mu$ g/mL):

- Accurately weigh approximately 10 mg of **6-Iododiosmin** reference standard.
- Transfer the standard to a 100 mL volumetric flask.
- Dissolve the standard in a small amount of Dimethyl Sulfoxide (DMSO) and then dilute to volume with methanol.[\[11\]](#) Mix thoroughly. This is the standard stock solution.

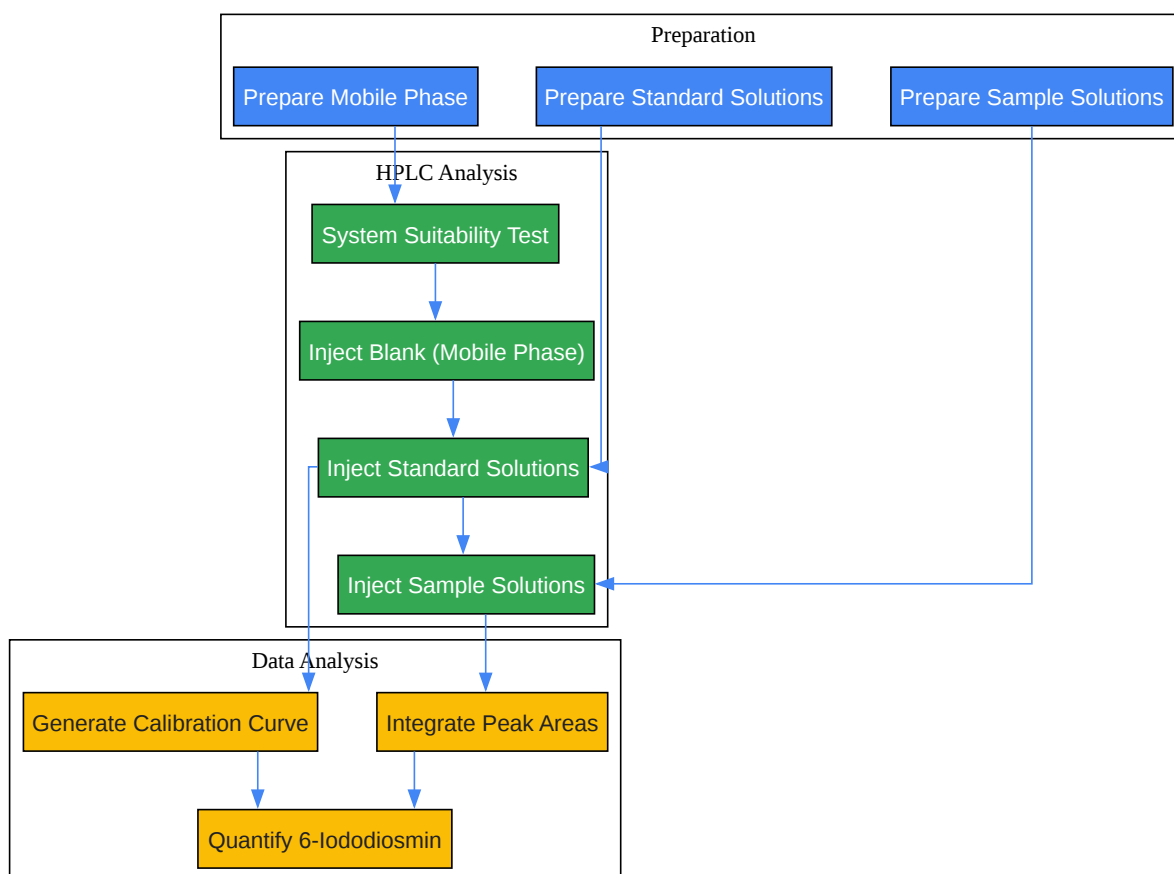
#### Working Standard Solutions for Calibration Curve:

- Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% 0.1% Formic Acid in Water).
- A suggested concentration range is 1, 5, 10, 25, 50, and 75  $\mu$ g/mL.

#### Sample Preparation:

- Accurately weigh a quantity of the sample powder equivalent to approximately 10 mg of **6-Iododiosmin**.
- Transfer the sample to a 100 mL volumetric flask.
- Add a small amount of DMSO to dissolve the active ingredient, then add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and then dilute to volume with methanol. Mix well.
- Filter a portion of the solution through a 0.45  $\mu$ m syringe filter into an HPLC vial.

## Experimental Workflow



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Caption: HPLC-UV analysis workflow for **6-Iododiosmin** quantification.

## Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Parameter	Acceptance Criteria
Specificity	The peak for 6-Iododiosmin should be well-resolved from any other peaks.
Linearity	Correlation coefficient ( $r^2$ ) $\geq 0.999$ for the calibration curve.
Accuracy	Recovery should be within 98.0% to 102.0%.
Precision	Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD $\leq 2.0\%$ .
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1.
Robustness	The method should be unaffected by small, deliberate variations in chromatographic conditions.

## Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and structured tables.

Table 2: System Suitability Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	$\leq 2.0$	
Theoretical Plates	$\geq 2000$	
RSD of Peak Area (n=6)	$\leq 2.0\%$	

Table 3: Calibration Curve Data

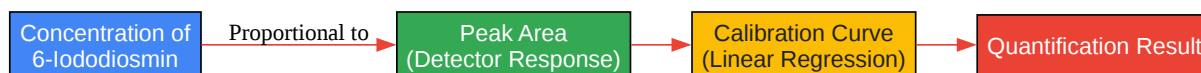
Concentration (µg/mL)	Peak Area (n=3)	Mean Peak Area
1		
5		
10		
25		
50		
75		

Table 4: Sample Analysis Results

Sample ID	Peak Area	Concentration (µg/mL)	Amount of 6-Iododiosmin (%)
Sample 1			
Sample 2			
Sample 3			

## Signaling Pathways and Logical Relationships

The logical relationship for the quantification of **6-Iododiosmin** is based on the Beer-Lambert Law, where the detector response (peak area) is directly proportional to the concentration of the analyte.



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Caption: Logical relationship for HPLC-UV quantification.

## Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate means for the quantification of **6-Iododiosmin**. By following the detailed protocols and performing a thorough method validation, researchers, scientists, and drug development professionals can confidently implement this method for routine quality control analysis. The use of a C18 column with a gradient elution of acetonitrile and acidic water, coupled with UV detection, ensures excellent separation and sensitivity for **6-Iododiosmin**.

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